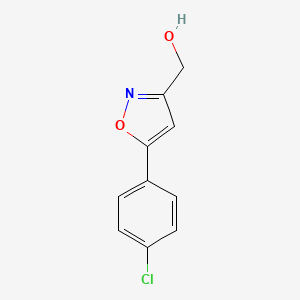

3-(6-甲氧基吡啶-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-methoxypyridin-3-yl)benzoic acid is a chemical compound that is part of a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with methoxy groups and benzoic acid moieties are frequently studied for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine to produce methyl 2-fluoro-6-methylaminopyridine-3-carboxylate, which upon further reactions, including bromination and hydrolysis, yields a carboxylic acid moiety of a dopamine and serotonin receptors antagonist . Another synthesis approach involves the condensation reaction of specific ketones with methoxylbenzoyl chloride to produce esters . Additionally, the potassium salt of methoxy benzoic acids can be selectively deprotonated to synthesize substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(6-methoxypyridin-3-yl)benzoic acid has been determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of a bis[(pyridin-4-yl)methoxy]benzoic acid derivative was analyzed, revealing a nearly planar configuration of the methoxy benzoic acid unit and specific inclinations between the planes of the methoxy groups .

Chemical Reactions Analysis

The chemical reactivity of methoxy benzoic acid derivatives can be influenced by various substituents and reaction conditions. For example, the selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been demonstrated, which is a key step in the synthesis of substituted benzoic acids . The reactivity of these compounds can be further understood through computational studies, such as density functional theory (DFT), which provides insights into reactivity descriptors and molecular parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy benzoic acid derivatives are characterized by their liquid crystalline behavior, photophysical properties, and potential as luminescent materials. Compounds with methoxy pyridine and benzonitrile moieties have been shown to exhibit phases like nematic and orthorhombic columnar phases depending on the alkoxy chain length . Vibrational analysis, along with the study of reactivity descriptors such as ionization energy, hardness, and electrophilicity, provides a comprehensive understanding of the properties of these compounds. Solvent effects on these properties have also been studied using the PCM model, indicating that solvation can alter reactivity parameters .

科学研究应用

药物化学应用

"3-(6-甲氧基吡啶-3-基)苯甲酸"衍生物已被确定为α(v)β(3)受体的有效拮抗剂,在预防和治疗骨质疏松症方面具有重要意义。该化合物显示出优异的体外特性和药代动力学,表明其具有临床开发的潜力 (Hutchinson 等人,2003)。此外,其衍生物已被探索为 5-脂氧合酶激活蛋白 (FLAP) 的抑制剂,在抑制白三烯合成方面显示出有希望的结果,这对于开发治疗哮喘和其他炎症性疾病至关重要 (Hutchinson 等人,2009)。

材料科学和光物理应用

该化合物还已在材料科学中找到应用,特别是在发光和液晶材料的合成中。例如,合成了含有甲氧基吡啶、苯腈和烷氧基苯的衍生物,表现出作为具有液晶行为和发光性质的介晶的潜力 (Ahipa 等人,2014)。这些化合物显示出良好的蓝色发光材料特性,表明它们在光电器件中的用途。

化学合成和结构分析

在化学合成中,该化合物用作生成新型分子结构的前体。N-(2-氨基苯基)-4-[N-(吡啶-3-甲氧羰基)-氨基甲基]苯甲酰胺的合成证明了其在产生具有潜在生物活性的化合物中的作用 (李博宇,2003)。此外,对相关化合物的多晶型物的结构分析提供了对其晶体结构的分子特征的见解,影响了它们的物理性质和相互作用 (Aakeröy 等人,2005)。

属性

IUPAC Name |

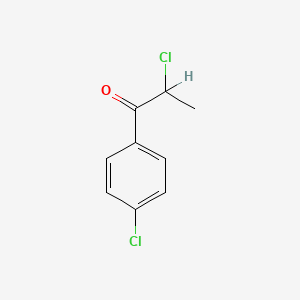

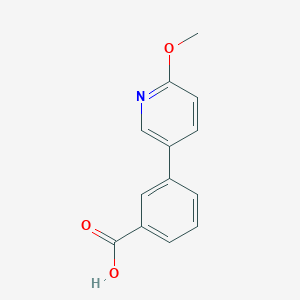

3-(6-methoxypyridin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMUHRGHSOZYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405446 |

Source

|

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-methoxypyridin-3-yl)benzoic Acid | |

CAS RN |

863921-57-7 |

Source

|

| Record name | 3-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)